5-azido-1,2,3-trichlorobenzene
Description
Contextualization within Halogenated Azidobenzene (B1194522) Chemistry Research
Halogenated azidobenzenes are a class of compounds that have garnered significant interest in various research domains, including medicinal chemistry and materials science. The presence of both a halogen and an azide (B81097) group on the benzene (B151609) ring imparts a unique combination of properties. The azido (B1232118) group is a versatile functional group known for its participation in a wide array of chemical transformations, most notably "click chemistry" via azide-alkyne cycloadditions. wikipedia.org It can also serve as a precursor to highly reactive nitrene species upon photolysis or thermolysis. beilstein-journals.org
The addition of halogen atoms, in this case, chlorine, to the aromatic ring further modulates the electronic properties and reactivity of the molecule. Chlorine atoms are electron-withdrawing, which can influence the reactivity of the azido group and the aromatic ring itself. Research on chlorinated phenyl azides has demonstrated their enhanced properties as photolabeling reagents, showing a greater propensity for N-H insertion reactions compared to their non-halogenated analogs. nih.gov The study of compounds like 5-azido-1,2,3-trichlorobenzene is therefore situated within the broader effort to understand and harness the unique reactivity of halogenated aryl azides.
Historical Trajectories and Milestones in Azido-Trichlorobenzene Investigations
The history of organic azides dates back to 1864, when Peter Griess first synthesized phenyl azide. wikipedia.org A significant milestone in the field was the discovery of the Curtius rearrangement of acyl azides to isocyanates by Theodor Curtius in the 1890s. wikipedia.orguni-muenchen.de The investigation of aromatic azides and their reactions has since expanded significantly.
The study of trichlorobenzenes has been driven by their industrial applications and their presence as environmental pollutants. tandfonline.comtpsgc-pwgsc.gc.cacdc.govcanada.ca The synthesis and characterization of various trichlorobenzene isomers have been well-documented. wikipedia.org
Investigations into halogenated and nitrated phenyl azides gained traction as researchers explored their potential as energetic materials. uni-muenchen.de While specific historical milestones for this compound are not prominently documented, its study is a logical extension of the foundational work on both organic azides and chlorinated aromatic compounds. The development of synthetic methods for introducing the azide group into aromatic rings, such as nucleophilic aromatic substitution, has been crucial for accessing compounds of this class.
Fundamental Research Significance of the Azido and Trichlorobenzene Moieties
The scientific importance of this compound stems from the distinct characteristics of its two key structural components: the azido group and the trichlorobenzene core.
The Azido Group: The azido group (-N₃) is a cornerstone of modern organic synthesis. Its key areas of significance include:
Click Chemistry: The azide functional group is a primary participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry" that allows for the efficient and regioselective formation of 1,2,3-triazoles. wikipedia.orgnih.govrsc.org This reaction is widely used in drug discovery, bioconjugation, and materials science.
Photochemistry: Aryl azides can be photolyzed to generate highly reactive nitrene intermediates. beilstein-journals.orgrsc.orgrsc.org These nitrenes can undergo various reactions, including insertion into C-H and N-H bonds, making them valuable tools for photoaffinity labeling to study biological interactions. nih.gov
Precursor to Amines: The azide group can be readily reduced to a primary amine, offering a stable and often preferred alternative to direct amination, especially in complex molecule synthesis. nih.gov
Dipolar Cycloadditions: Beyond CuAAC, azides can participate in other [3+2] cycloaddition reactions with a variety of dipolarophiles. mdpi.comrsc.orgresearchgate.net
The Trichlorobenzene Moiety: The trichlorobenzene portion of the molecule also contributes significantly to its research value:
Electronic Effects: The three electron-withdrawing chlorine atoms significantly influence the electronic environment of the benzene ring. This affects the reactivity of the azido group, potentially altering its behavior in cycloaddition or photolytic reactions.
Environmental and Toxicological Research: Trichlorobenzenes are known environmental contaminants, and their biodegradation and toxicological profiles are subjects of ongoing research. tandfonline.comcdc.govcanada.canih.gov Understanding the properties and fate of derivatives like this compound can contribute to this field.
Material Science: The incorporation of halogen atoms can enhance the properties of organic materials. For instance, halogen bonding is a recognized intermolecular interaction that can be used in crystal engineering and the design of new materials. nih.gov
The combination of these two moieties in a single molecule offers a platform for investigating the interplay between a highly reactive functional group and a heavily halogenated aromatic system.
Detailed Research Findings
While specific experimental data for this compound is limited in readily available literature, its properties can be inferred from the extensive research on analogous compounds.
Table 1: General Properties of Related Azidobenzene Compounds
| Property | Phenyl Azide | 2-Azido-1,3,5-trichlorobenzene | General Observations for Aryl Azides |
| Molecular Formula | C₆H₅N₃ | C₆H₂Cl₃N₃ | Varies |
| Molecular Weight | 119.12 g/mol | 222.46 g/mol | Increases with substitution |
| Appearance | Yellow liquid | Crystalline solid rsc.org | Often yellow oils or solids scielo.org.za |
| Key IR Absorption (N₃) | ~2114 cm⁻¹ mdpi.com | ~2100 cm⁻¹ (expected) | Strong band around 2100-2170 cm⁻¹ scielo.org.za |
| ¹H NMR (CDCl₃) | δ 7.0-7.4 ppm scielo.org.za | δ 7.19 ppm (m, 3H) rsc.org | Aromatic protons typically in the δ 7-8 ppm range |
| ¹³C NMR (CDCl₃) | δ 119.2, 125.0, 129.9, 140.1 ppm scielo.org.za | δ 128.97, 130.00, 133.05 ppm rsc.org | Aromatic carbons in the δ 115-140 ppm range |
Table 2: Reactivity of Aryl Azides
| Reaction Type | Description | General Conditions | Products |
| Photolysis | Generation of a nitrene intermediate via UV irradiation. beilstein-journals.org | UV light (e.g., 254 nm or 365 nm) in an inert solvent. cdc.gov | Nitrene insertion products, azepines, azo compounds. beilstein-journals.org |
| [3+2] Cycloaddition (CuAAC) | Copper(I)-catalyzed reaction with a terminal alkyne. wikipedia.org | Cu(I) catalyst (e.g., CuI, CuSO₄/ascorbate), various solvents. rsc.org | 1,4-Disubstituted 1,2,3-triazoles. mdpi.com |
| [3+2] Cycloaddition (Thermal) | Reaction with strained or electron-rich alkenes/alkynes without a catalyst. | Heating in a suitable solvent. researchgate.net | Triazoles or triazolines. nih.gov |
| Staudinger Reaction | Reaction with a phosphine (B1218219) followed by hydrolysis. mdpi.com | Triphenylphosphine (B44618), then water. | Primary amine and triphenylphosphine oxide. |
| Reduction to Amine | Conversion of the azide to an amine. nih.gov | Hydrogenation (e.g., H₂, Pd/C), or other reducing agents like LiAlH₄. | Primary amine. |
The trichloro-substitution pattern in this compound is expected to render the aromatic ring electron-deficient, which can influence its reactivity in, for example, nucleophilic aromatic substitution reactions or the stability of intermediates formed during reactions.
Properties
CAS No. |
2020678-43-5 |
|---|---|
Molecular Formula |
C6H2Cl3N3 |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azido 1,2,3 Trichlorobenzene
Conventional Synthetic Pathways to 5-Azido-1,2,3-trichlorobenzene
Conventional methods for synthesizing aryl azides, including this compound, primarily rely on the transformation of an amino group via a diazonium salt intermediate. This multi-step process requires careful control of reaction conditions, particularly temperature.
The most common and established strategy for introducing an azide (B81097) group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. researchgate.netwikipedia.org This process involves two main steps:
Diazotization: The precursor, 3,4,5-trichloroaniline, is treated with a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). orgsyn.orgniscpr.res.in This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The resulting 3,4,5-trichlorobenzenediazonium salt is a highly reactive intermediate.
Azidation: The in situ generated diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). researchgate.net The azide ion (N₃⁻) acts as a nucleophile, displacing the diazonium group (N₂) to form the final product, this compound, with the liberation of nitrogen gas. jk-sci.combyjus.com
This nucleophilic substitution reaction on the diazonium salt is a versatile method for accessing a wide range of aryl azides. byjus.comucla.edu The reaction proceeds via a radical mechanism initiated by a single electron transfer, often catalyzed by copper(I) salts, although the reaction can also proceed without a metal catalyst. wikipedia.orgjk-sci.com
Table 1: Typical Reagents and Conditions for Conventional Aryl Azide Synthesis
| Step | Reagents | Solvent | Typical Temperature | Key Considerations |
|---|---|---|---|---|
| Diazotization | Aromatic Amine, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl, H₂SO₄) | Water, Acid | 0–5 °C | Low temperature is crucial to prevent decomposition of the unstable diazonium salt. orgsyn.org |
| Azidation (Sandmeyer-type) | Diazonium Salt, Sodium Azide (NaN₃) | Water | Room Temperature | The reaction involves the evolution of nitrogen gas. researchgate.net |
An alternative conceptual pathway involves starting with 1,2,3-trichlorobenzene (B84244). This would require the introduction of a functional group at the 5-position that can be converted to an azide. A typical sequence would be:
Nitration: Electrophilic nitration of 1,2,3-trichlorobenzene to produce 1,2,3-trichloro-5-nitrobenzene.
Reduction: Reduction of the nitro group to an amino group to yield the key 3,4,5-trichloroaniline precursor.
Advanced and Optimized Synthetic Approaches
While conventional batch synthesis is effective, it presents challenges, particularly concerning the safety of handling organic azides, which can be explosive. Advanced methodologies aim to mitigate these risks, improve efficiency, and align with the principles of green chemistry.
Continuous-flow chemistry has emerged as a superior technique for the safe generation and use of organic azides. cam.ac.uk By performing reactions in small-volume, continuous-flow reactors, the accumulation of hazardous intermediates like diazonium salts and organic azides is minimized. beilstein-journals.orgnih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.govtib.euvapourtec.com
A flow process for this compound synthesis would typically involve:
Pumping a solution of 3,4,5-trichloroaniline in acid and a solution of sodium nitrite into a T-mixer, where they react within a temperature-controlled coil to form the diazonium salt.
The output stream containing the diazonium salt is then immediately mixed with a solution of sodium azide in a second reactor coil.
The resulting aryl azide can be used directly in a subsequent reaction or collected after an in-line purification step. cam.ac.uk
This approach significantly enhances the safety profile of the synthesis, making it more suitable for large-scale production. cam.ac.uk
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Aryl Azides
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of hazardous intermediates. | Significantly improved safety by minimizing the volume of reactive intermediates at any given time. cam.ac.uk |
| Scalability | Scaling up can be problematic and increases risk. | Easily scalable by extending the operation time of the reactor ("scaling out"). nih.gov |
| Process Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters, leading to better reproducibility and potentially higher yields. nih.gov |
| Heat Transfer | Inefficient, potential for thermal runaways. | Superior heat transfer due to high surface-area-to-volume ratio. beilstein-journals.org |
Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. unito.it These techniques can reduce or eliminate the need for bulk solvents, potentially leading to higher reaction rates and simplified workup procedures.
For the synthesis of this compound, a mechanochemical approach could be applied to the nucleophilic substitution step. While less common for the Sandmeyer reaction itself, it is a viable strategy for related substitutions. For example, a solid-state reaction between an appropriate precursor, such as 1,2,3,5-tetrachlorobenzene, and an azide salt (e.g., sodium azide) could be promoted by ball milling. The high energy imparted during milling facilitates the interaction between reactants in the absence of a solvent. This method has been successfully applied to the synthesis of other organic compounds, including the preparation of cyclodextrin derivatives via azide exchange. unito.it
Catalysis plays a significant role in modern organic synthesis, offering pathways with higher efficiency and selectivity.
Copper Catalysis in Sandmeyer Reactions: As mentioned, the traditional Sandmeyer reaction to convert a diazonium salt to an aryl halide or pseudohalide is often catalyzed by copper(I) salts, such as copper(I) chloride or bromide. wikipedia.orgbyjus.com In the context of azidation, the use of a copper(I) catalyst can facilitate the decomposition of the diazonium salt and the formation of the aryl radical, which then reacts to form the final product. jk-sci.com
Copper-Catalyzed Azidation of Aryl Halides: An alternative catalytic route bypasses the need for an aniline (B41778) precursor and the diazotization step altogether. This involves the direct copper-catalyzed coupling of an aryl halide with an azide source. researchgate.net For the synthesis of this compound, a suitable precursor would be 1,2,3-trichloro-5-iodobenzene or the corresponding bromide. The reaction with sodium azide in the presence of a copper catalyst, such as copper(I) acetate, in a polar aprotic solvent like DMSO can provide the desired aryl azide in good yields. researchgate.net This method is complementary to the diazotization approach and is particularly useful when the corresponding aniline is not readily available.
Green Chemistry Principles in Azido-Trichlorobenzene Production
The production of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry, which advocates for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. firp-ula.org The principles of green chemistry are integral to developing sustainable and environmentally responsible synthetic methodologies. Key among these principles are waste prevention, atom economy, the use of less hazardous chemical syntheses, employment of safer solvents and auxiliaries, and the use of catalysis. rsc.org
In the context of producing this compound, these principles can be applied by evaluating and optimizing traditional synthetic routes or by developing novel, more benign pathways. The traditional synthesis of aryl azides often involves a two-step process starting from the corresponding aniline. researchgate.net This process typically includes the diazotization of the aniline with sodium nitrite under strong acidic conditions, followed by treatment with sodium azide. researchgate.net While effective, this method presents several green chemistry challenges, including the use of corrosive acids and the potential formation of unstable diazonium intermediates.
More contemporary and greener approaches to aryl azide synthesis focus on improving safety, reducing waste, and utilizing more environmentally friendly reaction conditions.
Alternative Solvents and Reaction Conditions
A major focus of green chemistry is the replacement of volatile organic solvents with safer alternatives. ijcps.org Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Research has demonstrated that high yields of aryl azides can be achieved in water at room temperature, presenting a simple, robust, and scalable "green" procedure. The use of micellar media in water can also facilitate the synthesis of related heterocyclic compounds like triazoles from organic bromides and sodium azide, favoring the solubilization of non-polar substrates and enabling lower catalyst loading. unive.it
Further advancements include the development of copper-catalyzed cross-coupling reactions of aryl halides with azide anions. These methods can operate under mild conditions and sometimes eliminate the need for bases and ligands, which simplifies the process and reduces waste streams. For instance, a Cu2O–CuO–Cu–C nanocomposite has shown high catalytic activity for this transformation in a green solvent, even at room temperature.
Atom Economy
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with poor atom economy generate significant waste. For example, substitution and elimination reactions can have inherently low atom economy due to the formation of stoichiometric byproducts.
The traditional diazotization-azidation sequence for aryl azides has a lower atom economy compared to more modern approaches. To illustrate this principle, a comparison of two generalized synthetic routes to an aryl azide is presented below.
| Synthetic Route | Generalized Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|---|
| Traditional Diazotization | Ar-NH₂ + 2HCl + NaNO₂ → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O; [Ar-N₂]⁺Cl⁻ + NaN₃ → Ar-N₃ + N₂ + NaCl | Aryl Amine, HCl, NaNO₂, NaN₃ | Aryl Azide (Ar-N₃) | NaCl, H₂O, N₂ | Low |
| Copper-Catalyzed Azidation | Ar-X + NaN₃ --(Cu Catalyst)→ Ar-N₃ + NaX (where X=halide) | Aryl Halide, NaN₃ | Aryl Azide (Ar-N₃) | NaX | Higher |
This table provides a generalized comparison for illustrative purposes. Actual atom economy percentages would depend on the specific molecular weights of the aryl group and reagents.
Catalysis and Waste Reduction
In-depth Analysis of this compound in Cycloaddition Reactions Remains Largely Unexplored in Scientific Literature
An extensive review of available scientific literature reveals a significant gap in the detailed investigation of the chemical compound this compound. While the fundamental principles of azide group reactivity, particularly in the realm of 1,3-dipolar cycloadditions, are well-established, specific research findings, experimental data, and mechanistic studies pertaining exclusively to this polychlorinated aryl azide are notably absent from published works. Consequently, a thorough and data-rich article focusing solely on the reactivity and mechanistic investigations of this compound, as outlined in the requested structure, cannot be generated at this time.
The field of click chemistry, which heavily relies on the 1,3-dipolar cycloaddition of azides and alkynes, has seen exponential growth. This has led to the development of powerful catalytic systems, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which offer high yields and regioselectivity. Furthermore, the advent of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has enabled these reactions to be performed in biological systems without the need for a metal catalyst.
These reactions are broadly applicable to a wide range of organic azides. The electronic and steric properties of the substituents on the azide-bearing molecule can significantly influence the reaction kinetics and, in some cases, the regioselectivity of the resulting triazole product. For this compound, the presence of three chlorine atoms on the benzene (B151609) ring would be expected to impart specific electronic and steric characteristics. The electron-withdrawing nature of the chlorine atoms could potentially modulate the reactivity of the azide group. However, without specific experimental studies, any discussion on these effects would be purely speculative.
Similarly, the reactivity of azides with other dipolarophiles, such as nitriles and olefins, is a known area of organic chemistry. These reactions typically require more forcing conditions compared to the highly efficient azide-alkyne cycloadditions. The regioselectivity and stereoselectivity of such cycloadditions are governed by a complex interplay of frontier molecular orbital interactions and steric repulsions. Again, the specific behavior of this compound in these transformations has not been documented in the accessible scientific literature.
Reactivity and Mechanistic Investigations of 5 Azido 1,2,3 Trichlorobenzene
Azide (B81097) Group Reactivity Profiles
Nitrene Generation and Subsequent Reaction Pathways
The generation of a nitrene intermediate from 5-azido-1,2,3-trichlorobenzene is a critical step that dictates its subsequent chemical behavior. This highly reactive species can be formed through both thermal and photochemical decomposition of the azide, leading to a variety of reaction pathways.
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of aryl azides, including this compound, proceeds through the extrusion of molecular nitrogen to form a highly reactive aryl nitrene. The kinetics of this process are influenced by the electronic nature of the substituents on the aromatic ring. While specific kinetic data for the thermal decomposition of this compound is not extensively documented in readily available literature, general principles of aryl azide thermolysis can be applied. The rate of decomposition is known to be affected by the stability of the resulting nitrene and the transition state leading to its formation. Electron-withdrawing groups, such as the chlorine atoms in this compound, can influence the decomposition rate.
For comparison, studies on other aromatic azides provide insight into the potential kinetics. For instance, the thermal decomposition of various azides has been studied to determine their activation energies and frequency factors, which are key parameters in understanding reaction rates. aps.org The table below presents hypothetical kinetic data for the thermal decomposition of this compound based on typical values for similar compounds.
Hypothetical Kinetic Data for Thermal Decomposition
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 120 - 150 | kJ/mol |
| Pre-exponential Factor (A) | 10¹³ - 10¹⁵ | s⁻¹ |
Note: This data is illustrative and not based on direct experimental measurements for this compound.
Photochemical Reactions and Excited State Chemistry
Photolysis of this compound offers an alternative route to the corresponding nitrene. wikipedia.org Upon absorption of ultraviolet light, the azide is promoted to an electronically excited state, which then rapidly loses nitrogen gas to yield the nitrene. The multiplicity of the nitrene formed (singlet or triplet) is a crucial factor in determining its subsequent reactivity. In many cases, the initially formed singlet nitrene can intersystem cross to the more stable triplet ground state. wikipedia.org
The excited state chemistry of aryl azides is complex and can involve various competing processes. The efficiency of nitrene formation is dependent on the wavelength of irradiation and the solvent used. Spectroscopic techniques are often employed to study these transient species and elucidate the photochemical pathways. For example, in a study on 5-azido-8-methoxypsoralen, irradiation led to the formation of a triplet ground state nitrene. sci-hub.se
Insertion and Rearrangement Reactions of Nitrenes
The 2,3,4-trichlorophenylnitrene generated from this compound is a highly electrophilic species that can undergo a variety of characteristic reactions. wikipedia.org
Insertion Reactions: One of the hallmark reactions of nitrenes is their ability to insert into C-H bonds. This can occur intramolecularly, leading to the formation of cyclic products, or intermolecularly with solvent or other molecules present in the reaction mixture. The regioselectivity of C-H insertion is influenced by the electronic and steric properties of the substrate.
Rearrangement Reactions: Aryl nitrenes are also prone to rearrangement reactions. A common pathway is ring expansion to form a seven-membered ring cumulene, which can then be trapped by nucleophiles or undergo further transformations. wikipedia.org Another possible rearrangement is ring contraction to form a cyanocyclopentadiene derivative, although this is generally less common for simple aryl nitrenes.
Reductive and Oxidative Transformations of the Azido (B1232118) Group
The azido group in this compound can undergo both reduction and oxidation, providing synthetic routes to other functionalized derivatives.
Reductive Transformations: The reduction of the azido group is a common and well-established transformation. A variety of reducing agents can be employed to convert the azide to the corresponding amine, 3,4,5-trichloroaniline. Common methods include catalytic hydrogenation (e.g., using palladium on carbon), reduction with metal hydrides (e.g., lithium aluminum hydride), or the use of Staudinger reaction conditions (triphenylphosphine followed by hydrolysis).
Oxidative Transformations: The oxidation of azides is less common but can be achieved under specific conditions. However, due to the electron-rich nature of the azide group and the potential for explosive decomposition, such reactions are often challenging and require careful control. Detailed mechanisms for the direct oxidation of the azido group in compounds like this compound are not well-documented in general chemical literature.
Trichlorobenzene Moiety Reactivity
The trichlorobenzene ring of this compound also exhibits its own characteristic reactivity, primarily governed by the presence of the three electron-withdrawing chlorine atoms.
Nucleophilic Aromatic Substitution Reactions of Chlorines
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com The three chlorine atoms on the benzene (B151609) ring of this compound make the ring electron-deficient and thus activated towards attack by nucleophiles.
The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The rate of substitution is influenced by the nature of the nucleophile, the leaving group, and the positions of the electron-withdrawing groups relative to the leaving group. libretexts.orglibretexts.org In the case of this compound, the azido group itself can also influence the regioselectivity of the substitution. Strong nucleophiles such as alkoxides, amines, and thiolates can displace one or more of the chlorine atoms. chemistrysteps.combyjus.com The specific chlorine atom that is substituted will depend on both steric and electronic factors.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3,4-trichlorophenylnitrene |
| 5-azido-8-methoxypsoralen |
| 3,4,5-trichloroaniline |
| 1,2,3-trichlorobenzene (B84244) |
| 1,2,4-Trichlorobenzene |
| 1,3,5-Trichlorobenzene |
| 5-Bromo-1,2,3-trichlorobenzene |
| 2,4-dinitrochlorobenzene |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| Azidobenzene (B1194522) |
| 2-Methoxyazidobenzene |
| 5-azido-4-nitro-pyrazole |
| 2-azido-4,6-dimethoxy-1,3,5-triazine |
| 1,3,5-triazido-2,4,6-tricyanobenzene |
| 3,5-dichloroaniline |
| Benzene |
| Cyclohexane |
| Phenol |
| Catechol |
| Resorcinol |
| Diphenyl ether |
| 2-chloropyridine |
| 3-chloropyridine |
| 4-chloropyridine |
| 2,4-dinitrofluorobenzene |
| 3-benzoyl-2-methylchromone |
| 3-(o-toluoyl)-chromone |
| 2-methyl-3-(o-toluoyl)chromone |
| 2-benzyl-3-benzoylchromone |
| p-nitrobenzoic acid |
| mandelic acid |
| alloxan |
| benzoin |
| diphenyl triketone |
| 2-trichloromethyl-4-chloro-5-phenylpyrimidines |
| 2-trichloromethyl-4-azido-5-phenylpyrimidines |
| 2-trichloromethylpyrimido[4,5-b]indole |
| 4-chloro-2-(trichloromethyl)pyrimidines |
| 2-(trichloromethyl)-1,3-diazabutadienes |
| 4-aryloxy-5-iodopyrimidines |
| 4-anilino-5-iodopyrimidines |
| methylpyridine |
| 2-methylpyridine |
| 4-methylpyridine |
| 2-trichloromethylpyridine |
| 4-trichloromethylpyridine |
| 1,3,5-trimethylbenzene |
| 1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene |
| 1,2-dibromoethane |
| 1,3,5-tribromo-2,4,6-tris(hydroxymethyl)benzene |
| 2,4,6-Tribromo-1,3,5-benzenetricarbaldehyde |
| 2-hydrazino-4,6-bis(propargyloxy)-1,3,5-triazine |
| 2,4-dihydrazino-6-propargyloxy-1,3,5-triazine |
| 2,4,6-trispropargyloxy-1,3,5-triazine |
| cyanuric chloride |
Directed Functionalization of the Chlorinated Aromatic Ring
The strategic functionalization of the chlorinated aromatic ring of this compound is a key area of study, offering pathways to novel and potentially useful derivatives. The directing effects of the existing substituents—three chlorine atoms and an azido group—play a crucial role in determining the regioselectivity of subsequent reactions. The electron-withdrawing nature of the chlorine atoms and the azido group deactivates the benzene ring towards electrophilic aromatic substitution. However, these groups also direct incoming electrophiles to specific positions.
Further research into the directed functionalization of this ring system could involve transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings could potentially be employed to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, guided by the directing influence of the existing substituents. The development of such synthetic strategies would significantly broaden the chemical space accessible from this compound.
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Nitrated derivatives of this compound |
| Halogenation | X₂/FeX₃ | Further halogenated derivatives |
| Friedel-Crafts Alkylation | R-X/AlCl₃ | Alkylated derivatives (likely to be low yielding) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylated derivatives of this compound |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aminated derivatives of this compound |
Aromatic π-Electron Interactions in Molecular Systems
The arrangement of π-electrons within the aromatic ring of this compound is fundamental to its structure, stability, and reactivity. Aromatic systems are characterized by a cyclic, planar, and fully conjugated arrangement of atoms, containing a specific number of π-electrons known as Hückel's rule (4n+2 π electrons). ucalgary.camasterorganicchemistry.comyoutube.com Benzene, the parent aromatic compound, possesses 6 π-electrons, conferring it with significant resonance stabilization. ucalgary.cayoutube.com
Computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the electronic structure and the nature of π-electron interactions in this compound. Such studies would allow for the visualization of molecular orbitals and the quantification of aromatic stabilization energy, offering a more complete picture of its electronic properties.
Interplay of Azido and Trichlorobenzene Functional Group Reactivity
The chemical behavior of this compound is not merely the sum of its individual functional groups but is significantly influenced by the interplay between the azido moiety and the trichlorinated benzene ring. The highly electron-withdrawing nature of the trichlorobenzene ring is expected to have a profound effect on the reactivity of the azido group.
The azido group is a versatile functional group known for its participation in a variety of reactions, most notably the 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.govresearchgate.net This reaction, typically with alkynes, is a powerful tool for the synthesis of 1,2,3-triazoles. nih.govnih.govsemanticscholar.org The electronic properties of the aryl group attached to the azide can influence the rate and efficiency of these cycloaddition reactions. In the case of this compound, the strong electron-withdrawing effect of the ring would likely decrease the nucleophilicity of the azide, potentially impacting its reactivity in cycloaddition reactions.
Furthermore, the azido group can undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate. This nitrene can then participate in a range of intramolecular reactions, such as C-H insertion or cyclization, or intermolecular reactions. The presence of the three chlorine atoms on the benzene ring could influence the reaction pathways of the in situ generated nitrene. For instance, intramolecular C-H insertion could lead to the formation of novel heterocyclic structures. Theoretical studies on related azido-cyclization mechanisms have shown that such reactions can have significant energy barriers. researchgate.net
Conversely, the azido group can influence the reactivity of the chlorinated ring. For example, in nucleophilic aromatic substitution reactions, the azido group's electronic effects could modulate the reactivity of the C-Cl bonds towards substitution. Intramolecular interactions between the ortho-azido group and other substituents have been observed in other systems, leading to unique cyclization pathways. researchgate.net While the azido group in this compound is not positioned ortho to a chloro substituent that would readily facilitate such direct intramolecular cyclization, the potential for more complex, multi-step interactions remains an area for investigation.
| Functional Group Interaction | Potential Outcome | Influencing Factors |
| Ring deactivation on azide reactivity | Decreased rate of 1,3-dipolar cycloadditions | Electron-withdrawing nature of the trichlorobenzene ring |
| Nitrene formation and subsequent reactions | Formation of novel heterocyclic compounds via C-H insertion or other cyclizations | Proximity of C-H bonds, electronic environment of the ring |
| Azide influence on C-Cl bond reactivity | Modulation of susceptibility to nucleophilic aromatic substitution | Mesomeric and inductive effects of the azido group |
| Intramolecular cyclization | Potential for novel ring system formation | Steric and electronic factors, reaction conditions |
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific information regarding the chemical compound “this compound” to generate the detailed article as requested.
Applications of 5 Azido 1,2,3 Trichlorobenzene in Advanced Organic Synthesis
Scaffold Engineering for Chemical Diversity and Optimization
While the synthesis of this compound is theoretically plausible via standard organic chemistry reactions—such as the reduction of 1,2,3-trichloro-5-nitrobenzene to the corresponding aniline (B41778), followed by diazotization and substitution with an azide (B81097)—no literature was found that explicitly details this synthesis or the subsequent use of the resulting compound.
General information exists for the broader classes of compounds to which 5-azido-1,2,3-trichlorobenzene belongs, such as aryl azides and polychlorinated benzenes. These classes of compounds are indeed used in the applications listed in the outline. However, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," no content can be generated. Extrapolating from general compound classes to this specific, unreferenced molecule would amount to speculation.
Therefore, the requested article cannot be produced at this time due to the absence of specific research findings for this compound in the scientific domain.
Research in Materials Science Utilizing 5 Azido 1,2,3 Trichlorobenzene Derivatives
Polymer Chemistry Applications
The ability of aryl azides to form covalent bonds upon activation has made them instrumental in the synthesis and modification of polymers. Their applications range from the creation of novel functional polymers to their use as cross-linking agents and components in photoresist technologies.
Monomer for Functional Polymer Synthesis
Aryl azides can be incorporated into monomer units to synthesize functional polymers with photo-reactive capabilities. The azide (B81097) group serves as a latent reactive site that can be activated for subsequent chemical modifications or for cross-linking. For instance, polymers can be synthesized with pendent aryl azide groups, which can then be used to graft other molecules or polymers via "click" chemistry or nitrene insertion reactions. rsc.orgnih.govnih.gov
One common approach involves the copolymerization of an azide-containing monomer with other monomers to introduce photo-cross-linking capabilities into the resulting polymer. For example, copolymers of n-butyl acrylate (B77674) and 4-azido-2,3,5,6-tetrafluorobenzyl acrylate have been synthesized for use as pressure-sensitive adhesives. nih.gov The azide groups in these polymers allow for precise control over the cross-link density upon UV irradiation, which in turn tunes the adhesive properties of the material. nih.gov
Table 1: Examples of Azide-Containing Monomers in Functional Polymer Synthesis
| Monomer | Polymer System | Application |
| 4-Azido-2,3,5,6-tetrafluorobenzyl acrylate | Poly(n-butyl acrylate-co-4-azido-2,3,5,6-tetrafluorobenzyl acrylate) | UV-cross-linkable pressure-sensitive adhesives nih.gov |
| Vinylbenzyl azide | Polystyrene-co-vinylbenzyl azide | Functional microspheres with tunable cross-linking rsc.org |
| Azide-terminated RAFT polymers | Various block copolymers | Bioconjugation and drug delivery nih.gov |
Cross-linking Agent in Polymer Networks
Aryl azides are widely used as cross-linking agents to improve the mechanical, thermal, and chemical stability of polymers. nih.gov Upon activation, the generated nitrene can insert into C-H bonds or add to double bonds of adjacent polymer chains, forming a stable three-dimensional network. mdpi.comresearchgate.net This process is particularly valuable for polymers that lack inherent cross-linkable functional groups. mdpi.com
Bis-azides, which contain two azide groups, are particularly effective as cross-linkers. For example, 2,6-bis(4-azidobenzylidene)-4-methyl-cyclohexanone has been used to cross-link sulfonated poly(ether sulfone) for applications in fuel cell membranes. nih.gov The degree of cross-linking can be controlled by the concentration of the azide cross-linker and the duration and intensity of the activation (thermal or photochemical). rsc.org
Table 2: Properties of Polymers Cross-linked with Aryl Azides
| Polymer | Cross-linking Agent | Activation Method | Resulting Properties |
| Polybutadiene (PB) | Poly(glycidyl azide) | UV irradiation | Increased viscosity mdpi.com |
| Poly(ethylene glycol) (PEG) | Poly(glycidyl azide) | UV irradiation | Improved solvent resistance mdpi.com |
| Poly(vinylidene fluoride) (PVDF) | Poly(glycidyl azide) | UV irradiation | Slowed crystallization mdpi.com |
| Sulfonated poly(ether sulfone) (SPES) | 2,6-bis(4-azidobenzylidene)-4-methyl-cyclohexanone | Thermal activation | Controlled hydrophobic nature nih.gov |
Photoresist Development and Microelectronics Research
In the field of microelectronics, aryl azides are key components in photolithography, the process used to fabricate integrated circuits. They are used as photosensitizers in negative photoresists. nih.govwikipedia.org When a photoresist film containing an aryl azide is exposed to UV light through a photomask, the azide decomposes to a nitrene, which then cross-links the polymer matrix. aip.org The cross-linked regions become insoluble in the developer solvent, while the unexposed regions are washed away, leaving a negative image of the mask. wikipedia.org
A classic example is the use of bis(aryl)azides in combination with a polymer resin. nih.gov The choice of the aryl azide affects the sensitivity of the photoresist to different wavelengths of light. For instance, 4,4'-diazidodiphenyl (B3050844) sulfone has been used to sensitize poly(methylmethacrylate) (B3431434) (PMMA) for use as a negative UV resist. aip.org The concentration of the azide in the polymer solution is a critical parameter that determines the sensitivity and resolution of the photoresist. aip.orggoogle.com
Supramolecular Chemistry and Molecular Assemblies
The unique electronic and structural properties of aryl azides and trichlorobenzene moieties make them interesting building blocks for supramolecular chemistry and the design of self-assembling systems.
Design of Molecular Recognition Systems
While specific molecular recognition systems based on 5-azido-1,2,3-trichlorobenzene are not documented, the components of this molecule suggest potential functionalities. The trichlorobenzene unit can participate in halogen bonding and π-π stacking interactions, which are important non-covalent interactions in molecular recognition. The azide group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. These features could be exploited in the design of host-guest systems or sensors.
Fabrication of Self-Assembled Structures
Aryl azides have been incorporated into molecules designed to self-assemble into well-defined structures. For instance, a hydrophilic trichlorophenyl azide has been used in a Staudinger reaction with a hydrophobic triarylphosphine to create an amphiphilic molecule. researchgate.net This amphiphile was found to self-assemble into micelles in water, demonstrating the potential of trichlorophenyl azide derivatives in the fabrication of nanoscale structures. researchgate.net The hydrophobic trichlorophenyl group and the hydrophilic chains attached to it drive the self-assembly process. researchgate.net
Furthermore, azobenzene-containing polymers, which are structurally related to azidobenzene (B1194522), are well-known for their ability to form a variety of self-assembled nanostructures and their photo-responsive behavior. rsc.orgmdpi.com
Carbon Nitride Materials and Nanomaterials Science
The covalent functionalization of surfaces is a critical strategy for altering the properties of nanomaterials, including graphitic carbon nitride (g-C₃N₄), carbon nanotubes, and graphene. Derivatives of this compound serve as effective reagents for this purpose due to the versatile reactivity of the azide group.
The primary mechanism involves the generation of a highly reactive nitrene intermediate. When the azide group is activated, typically through photolysis with UV light or thermolysis, it expels a molecule of nitrogen gas (N₂) to form a transient trichlorophenylnitrene. nih.gov This nitrene is a highly reactive species that can readily undergo insertion reactions into C-H bonds or addition reactions across C=C double bonds, both of which are often present on the surfaces of carbon-based nanomaterials. nih.gov This process results in the stable, covalent attachment of the trichlorophenyl group to the material's surface.
This surface modification strategy is highly versatile and has been successfully applied to a range of materials. For instance, perfluorophenyl azides (PFPAs), which are structurally analogous to chlorinated phenyl azides, have been extensively used to functionalize polymers, oxides, carbon materials, and metal films. nih.gov This established chemistry provides a strong basis for the application of this compound in similar contexts. Researchers have used PFPAs to functionalize carbon nanotubes, rendering them either hydrophilic or hydrophobic, and to attach molecules to graphene and fullerenes. nih.gov
In the context of graphitic carbon nitride, a 2D polymer of interest for photocatalysis and electronics, surface functionalization with this compound could be used to:
Tune Electronic Properties: The electron-withdrawing nature of the trichlorophenyl group can modify the surface electronic structure of g-C₃N₄, potentially altering its bandgap and photocatalytic activity.
Control Surface Energy: Attaching hydrophobic trichlorophenyl groups can change the wettability of the g-C₃N₄ surface, which is crucial for applications involving interfaces with aqueous or organic media.
Provide a Platform for Further Reactions: The chlorine atoms on the benzene (B151609) ring can serve as handles for subsequent chemical modifications, allowing for the multi-step construction of complex surface architectures.
The activation method can be tailored to the substrate and desired outcome, with photochemical activation offering spatial control for patterning surfaces. nih.gov
| Nanomaterial | Aryl Azide Type | Activation Method | Purpose of Functionalization | Reference |
|---|---|---|---|---|
| Carbon Nanotubes (CNTs) | Perfluorophenyl azide (PFPA) derivatives | Photochemical (UV light) | To render CNTs hydrophilic or hydrophobic. | nih.gov |
| Fullerene (C₆₀) | PFPA with NHS ester | Photochemical (UV light) | To create a reactive site for further conjugation of other molecules. | nih.gov |
| Silica (B1680970) Nanoparticles | PFPA-silane | Photochemical (UV light) | To covalently attach polymers to the nanoparticle surface. | nih.gov |
| Polymer Substrates | Perfluorophenyl azides | Photochemical or Thermal | To immobilize biomolecules and create biocompatible surfaces. | nih.gov |
| Carbon Nitride Films | 2,5,8-Triazido-s-heptazine | Thermal, UV light, or X-ray | On-surface synthesis of covalent polyheptazine networks. | nih.gov |
Molecular Imprinting Technologies for Selective Recognition
Molecular Imprinting is a powerful technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, much like a lock is made for a key. semanticscholar.org These molecularly imprinted polymers (MIPs) function as artificial receptors and are used in chemical sensing, separations, and catalysis due to their high selectivity, stability, and low cost. lu.se
Research has demonstrated the successful use of the 1,2,3-trichlorobenzene (B84244) core structure as a template molecule for creating highly selective MIPs. nih.govresearchgate.net In this process, the template molecule (1,2,3-trichlorobenzene) is mixed with functional monomers, a cross-linking agent, and a polymerization initiator in a suitable solvent. rsc.org The functional monomers arrange themselves around the template through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). Polymerization then fixes this arrangement, and subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the 1,2,3-trichlorobenzene molecule. rsc.org
The choice of functional monomer is critical for achieving high selectivity. Studies optimizing MIPs for 1,2,3-trichlorobenzene have explored various monomers, including:
Styrene
4-Vinylpyridine (4VP)
2,4,6-Trimethylstyrene (TMS)
2,3,4,5,6-Pentafluorostyrene (PFS)
By systematically varying the ratio of template, functional monomer, and cross-linker, researchers have significantly improved the performance of these MIPs. For example, using an extreme vertices mixture design, the imprinting factor (IF)—a measure of the polymer's selectivity for the template compared to a non-imprinted polymer—for a styrene-based MIP was increased from 1.3 to 2.8. nih.gov The highest selectivity was achieved with pentafluorostyrene as the functional monomer, yielding an IF of 3.7. nih.gov
The compound this compound introduces a reactive handle—the azide group—which can be leveraged to enhance the imprinting process. While traditional non-covalent imprinting relies on relatively weak interactions, the azide group allows for semi-covalent or covalent imprinting strategies. nih.gov For example, the azide could be used to temporarily tether the template molecule to a functional monomer via "click chemistry" or other coupling reactions. This ensures the template is precisely positioned during polymerization, potentially leading to more uniform and higher-affinity binding sites. After polymerization, the covalent bond is cleaved to release the template, freeing the recognition cavity. This approach can overcome some of the limitations of non-covalent imprinting, such as template leakage and the presence of heterogeneous binding sites.
| Functional Monomer | Optimized Ratio (Template:Monomer:Cross-linker) | Imprinting Factor (IF) | Specific Removal (SR) % | Reference |
|---|---|---|---|---|
| Styrene (STY) | 0.40 : 0.05 : 0.55 | 2.8 | 48% (at 0.13 STY) | nih.gov |
| 4-Vinylpyridine (4VP) | 0.40 : 0.02 : 0.58 | 2.8 | 35% (at 0.02 4VP) | nih.gov |
| 2,4,6-Trimethylstyrene (TMS) | 0.40 : 0.02 : 0.58 | 2.8 | 42% (at 0.10 TMS) | nih.gov |
| 2,3,4,5,6-Pentafluorostyrene (PFS) | 0.30 : 0.12 : 0.58 | 3.7 | 56% (at 0.14 PFS) | nih.gov |
Theoretical and Computational Studies of 5 Azido 1,2,3 Trichlorobenzene
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are pivotal in elucidating the electronic characteristics of 5-azido-1,2,3-trichlorobenzene. These computational techniques provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds, which are governed by the interplay between the electron-withdrawing trichlorinated benzene (B151609) ring and the electron-donating azide (B81097) group.
Density Functional Theory (DFT) Calculations on Reactivity and Stability
Density Functional Theory (DFT) calculations are a cornerstone for investigating the electronic properties of molecules like this compound. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key parameters that dictate the molecule's reactivity and kinetic stability can be determined.
The stability of a molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger gap typically implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the LUMO, while the azido (B1232118) group raises the HOMO energy. This would result in a relatively small HOMO-LUMO gap, suggesting a higher propensity for chemical reactions.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's chemical behavior. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Value (eV) | Formula |
| EHOMO | -8.54 | - |
| ELUMO | -1.23 | - |
| Energy Gap (ΔE) | 7.31 | ELUMO - EHOMO |
| Ionization Potential (I) | 8.54 | -EHOMO |
| Electron Affinity (A) | 1.23 | -ELUMO |
| Electronegativity (χ) | 4.885 | (I+A)/2 |
| Chemical Hardness (η) | 3.655 | (I-A)/2 |
| Electrophilicity Index (ω) | 3.27 | χ2/(2η) |
These values are illustrative and would require specific DFT calculations for verification.
Molecular Orbital Analysis for Reaction Prediction
The spatial distribution of the frontier molecular orbitals (HOMO and LUMO) is crucial for predicting the sites of electrophilic and nucleophilic attack.
HOMO: For this compound, the HOMO is expected to be localized primarily on the azide group, particularly the terminal nitrogen atom. This indicates that this site is most susceptible to attack by electrophiles.
LUMO: Conversely, the LUMO is anticipated to be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atoms. This suggests that the benzene ring is the likely site for nucleophilic attack.
This analysis allows for the prediction of regioselectivity in various reactions. For instance, in [3+2] cycloaddition reactions, the azide group would act as the electron-rich component.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior of the system. nih.gov
A typical MD simulation would involve placing a molecule of this compound in a simulation box, solvating it with an appropriate solvent, and then running the simulation for a specified period (e.g., 100 nanoseconds). nih.gov Analysis of the resulting trajectory can reveal:
Conformational Preferences: The rotational barrier around the C-N bond connecting the azide group to the benzene ring can be investigated. This would reveal the most stable conformations of the molecule.
Intermolecular Interactions: In a simulation with multiple molecules, non-covalent interactions such as π-π stacking between the benzene rings and dipole-dipole interactions can be observed. These interactions are critical in understanding the condensed-phase behavior of the compound.
Structural Stability: Root Mean Square Deviation (RMSD) calculations can be performed to assess the stability of the molecule's conformation over the simulation time. nih.gov
Prediction of Reaction Pathways and Selectivity Profiles
Computational chemistry can be used to predict the most likely reaction pathways and the selectivity of reactions involving this compound. This is achieved by calculating the potential energy surface for a given reaction.
For example, the thermal decomposition of aryl azides often proceeds through a nitrene intermediate. DFT calculations can be used to model the transition state for this process and determine the activation energy. This information is crucial for understanding the thermal stability of the compound.
In the case of cycloaddition reactions, such as the reaction with alkynes (a "click" reaction), computational models can predict whether the 1,4- or 1,5-disubstituted triazole product is favored. mdpi.com This is done by calculating the activation energies for the transition states leading to each product. The pathway with the lower activation energy will be the kinetically favored one.
Development of Computational Models for Energetic Behavior
Given that many azido-containing compounds are energetic materials, computational models can be developed to predict the energetic properties of this compound. nih.gov High-level quantum chemical methods, such as G4 theory or composite methods, can be used to accurately calculate the gas-phase enthalpy of formation (ΔHf°). superfri.org
From the calculated enthalpy of formation and the molecular formula, other important energetic parameters can be derived, such as:
Detonation Velocity (D): The speed at which the detonation wave travels through the material.
Detonation Pressure (P): The pressure at the detonation front.
Specific Impulse (Isp): A measure of the efficiency of a rocket propellant.
These computational models are invaluable for the initial screening of potential energetic materials, as they can provide an assessment of performance without the need for synthesis and experimental testing.
Table 2: Hypothetical Predicted Energetic Properties of this compound
| Property | Predicted Value |
| Enthalpy of Formation (gas, 298 K) | +450.2 kJ/mol |
| Detonation Velocity (D) | 7.5 km/s |
| Detonation Pressure (P) | 25.1 GPa |
These values are for illustrative purposes and would require detailed calculations to be confirmed.
Advanced Characterization Methodologies in 5 Azido 1,2,3 Trichlorobenzene Research
Methodologies for Spectroscopic Elucidation of 5-Azido-1,2,3-trichlorobenzene and its Derivatives
Spectroscopic techniques are fundamental in the study of "this compound," providing critical insights into its molecular structure and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "this compound," both ¹H and ¹³C NMR are utilized to confirm the substitution pattern on the benzene (B151609) ring.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-azido-1,3,5-trichlorobenzene, the aromatic protons typically appear as a multiplet in the downfield region, as exemplified by a signal observed at δ = 7.19 ppm. rsc.org The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation by identifying the chemical environment of each carbon atom. For 2-azido-1,3,5-trichlorobenzene, distinct resonances are observed for the carbon atoms of the aromatic ring at δ = 133.05, 130.00, and 128.97 ppm. rsc.org The specific chemical shifts are influenced by the electronic effects of the chlorine and azide (B81097) substituents. In studies of other aryl azides, ¹³C NMR has been instrumental in characterizing the products of various reactions. rsc.org
Interactive Data Table: Representative NMR Data for Substituted Azidobenzenes
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| 2-azido-1,3,5-trichlorobenzene | ¹H | 7.19 (m) | CDCl₃ |
| 2-azido-1,3,5-trichlorobenzene | ¹³C | 133.05, 130.00, 128.97 | CDCl₃ |
| 1-azido-2-methylbenzene | ¹H | 7.24 (m), 6.96 (dd), 6.85 (m), 2.36 (s) | CDCl₃ |
| 1-azido-2-methylbenzene | ¹³C | 139.87, 129.55, 125.76, 119.59, 116.12, 21.36 | CDCl₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are crucial for identifying the characteristic functional groups present in "this compound," particularly the azide moiety.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an aryl azide is the strong asymmetric stretching vibration (νas) of the azide group, which typically appears in the region of 2100-2200 cm⁻¹. publish.csiro.aupublish.csiro.auresearchgate.net This band is often split into a doublet or even a triplet, a phenomenon attributed to Fermi resonance rather than the presence of conformers. publish.csiro.aupublish.csiro.auresearchgate.netnih.gov The symmetric stretching vibration (νs) of the azide group is found in the 1180-1340 cm⁻¹ region. uni-muenchen.de For instance, in various aryl azides, the asymmetric stretch is observed around 2130 cm⁻¹. acs.org
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The asymmetric stretching vibration of the azide group in aryl azides is also observable in the Raman spectrum, for example, at 2127 cm⁻¹. uni-muenchen.de A strong peak for the symmetric stretching vibration appears around 1317 cm⁻¹. uni-muenchen.de
Interactive Data Table: Characteristic Vibrational Frequencies for Aryl Azides
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Azide Asymmetric Stretch (νas) | 2100 - 2200 | ~2127 |
| Azide Symmetric Stretch (νs) | 1180 - 1340 | ~1317 |
| Aromatic C-H Stretch | Not specified | ~3068 |
| Aromatic C-C Stretch | Not specified | ~1570 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of "this compound" by probing the electronic transitions within the molecule. Aryl azides generally exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* transitions within the aromatic ring and the azide group. The intensity of the long-wavelength band (around 285 nm) is significantly increased in aryl azides compared to alkyl azides. uni-muenchen.de The specific wavelengths and intensities of these transitions can be influenced by the substitution pattern on the benzene ring.
Mass Spectrometry for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of "this compound" and for studying its fragmentation patterns, which can provide further structural information.
The mass spectra of aryl azides are characterized by a molecular ion peak (M⁺). researchgate.netacs.org A common fragmentation pathway for aryl azides involves the loss of a nitrogen molecule (N₂) to form a nitrene intermediate. researchgate.netacs.orgcdnsciencepub.com This initial fragmentation is often followed by further rearrangements and fragmentation of the aromatic ring. For example, the fragmentation of phenyl azide leads to the formation of a benzazatropylium ion. researchgate.netacs.org The fragmentation patterns can be complex and are influenced by the nature and position of substituents on the aromatic ring. researchgate.netacs.org High-resolution mass spectrometry (HRMS) is often used to determine the exact elemental composition of the fragments, aiding in the elucidation of fragmentation pathways.
X-ray Crystallographic Analysis for Solid-State Structure Determination
Studies on related azidobenzene (B1194522) derivatives have revealed key structural features. For instance, X-ray diffraction analysis of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) confirmed the linear nature of the azide groups. mdpi.com The planarity of the benzene ring and the orientation of the substituents can be accurately determined. researchgate.net Crystal structure analysis is also crucial for understanding intermolecular interactions, such as π-π stacking, which can influence the physical properties and sensitivity of the compound.
Thermal Analysis Techniques for Mechanistic and Kinetic Studies
Thermal analysis techniques are vital for understanding the thermal stability, decomposition mechanism, and kinetics of energetic materials like "this compound."
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For aryl azides, TGA reveals the onset of decomposition, which is marked by a significant weight loss due to the evolution of nitrogen gas (N₂). ethz.ch The decomposition of aryl azides is an exothermic process. ethz.ch The activation temperature for decomposition of unsubstituted phenylazide is above 140 °C. ethz.ch
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. This technique is used to determine the melting point and the enthalpy of decomposition of "this compound." The pyrolysis of aryl azides has been studied using kinetic measurements, revealing that the initial step is the loss of nitrogen to form a nitrene intermediate. publish.csiro.aursc.org The rate of decomposition is influenced by the electronic nature of the substituents on the aromatic ring. publish.csiro.au For example, ortho-substituents like nitro and benzoyl can significantly increase the rate of pyrolysis. publish.csiro.au
Interactive Data Table: Thermal Properties of Aryl Azides
| Compound | Decomposition Onset (°C) | Key Observations |
| Phenylazide | >140 | Activation temperature for decomposition. ethz.ch |
| 2-Nitrophenyl azide derivatives | Varies | Rate enhancement observed, reduced by 6-chloro or 6-methyl substitution. publish.csiro.au |
| (10-(4-azidophenyl)decyl)phosphonic acid | ~150 | Pyrolysis observed by FT-IR monitoring. rsc.org |
These advanced characterization methodologies, when used in concert, provide a comprehensive understanding of the chemical and physical properties of "this compound," which is essential for its safe handling and potential applications.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermal analysis techniques used to investigate the properties of materials as a function of temperature. nih.govnih.gov DSC measures the heat flow into or out of a sample compared to a reference as it is subjected to a controlled temperature program, revealing thermal transitions like melting and decomposition. nih.gov TGA measures the change in mass of a sample as it is heated, providing information about decomposition and thermal stability.
For azidoarenes, these methods are particularly important for assessing their energetic nature. The thermolysis of aryl azides is an exothermic process that releases nitrogen gas, and DSC can quantify the enthalpy of this decomposition. psu.edu Studies on various azidohetarenes show that decomposition reactions typically occur in the temperature range of 150 to 200 °C, with reaction enthalpies averaging between 200 and 600 J/g. psu.edu The presence of three electron-withdrawing chlorine atoms on the benzene ring of this compound is expected to influence its thermal stability.
TGA complements DSC by tracking the mass loss associated with the decomposition, which for an azide primarily involves the loss of a nitrogen molecule (N₂). The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.
Table 1: Illustrative DSC and TGA Data for this compound This table presents hypothetical data based on typical values for related aromatic azides for illustrative purposes.
| Parameter | Value | Technique | Significance |
| Onset of Decomposition (Tonset) | ~160 °C | DSC/TGA | Temperature at which decomposition begins. |
| Decomposition Peak (Tpeak) | ~175 °C | DSC | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔHd) | -450 J/g | DSC | Energy released during decomposition; indicates energetic nature. psu.edu |
| Mass Loss | ~12.8% | TGA | Corresponds to the theoretical loss of the N₂ moiety from the molecule. |
Isothermal Decomposition Studies
While DSC and TGA provide information on thermal stability under dynamic (ramped temperature) conditions, isothermal decomposition studies are essential for understanding the long-term stability and reaction kinetics of a compound at a constant temperature. In these experiments, the compound is held at a specific temperature below its rapid decomposition point, and the rate of decomposition is monitored over time, often by measuring the evolution of nitrogen gas or by spectroscopic analysis of the remaining material.
The data from these studies are used to determine the kinetic parameters of the decomposition reaction, such as the rate constant (k) and the activation energy (Ea). Factors influencing the decomposition rates of aromatic azides include electronic effects from ring substituents. rsc.org The electron-withdrawing chloro-substituents in this compound would be expected to play a significant role in the stability of the azido (B1232118) group and the mechanism of its decomposition. rsc.org This information is vital for establishing safe storage and handling protocols and for predicting the shelf-life of the material.
Table 2: Illustrative Kinetic Data from Isothermal Decomposition of this compound This table presents hypothetical data to illustrate the results of isothermal decomposition studies.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t1/2) (hours) | Significance |
| 120 | 1.5 x 10⁻⁶ | 128 | Provides data on stability under mild thermal stress. |
| 130 | 4.8 x 10⁻⁶ | 40 | Shows increased decomposition rate with temperature. |
| 140 | 1.5 x 10⁻⁵ | 12.8 | Helps in extrapolating to predict stability at lower temperatures. |
Electrochemical Characterization Methodologies
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. nih.govrsc.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about reduction and oxidation potentials, the stability of reaction intermediates, and the reversibility of electron transfer processes. orientjchem.org
For this compound, electrochemical characterization can provide insight into two key reactive centers: the azido group and the polychlorinated aromatic ring.
Reduction of the Azido Group: Organic azides can be electrochemically reduced to the corresponding amines. orientjchem.org This process is typically irreversible and occurs at a specific reduction potential that can be determined by CV. The electrochemical conversion of the azide offers a controlled method for transformation that avoids harsh chemical reagents. orientjchem.org
Reduction of the Trichlorobenzene Core: Polychlorinated benzenes undergo reductive dechlorination, where chlorine atoms are sequentially removed. researchgate.netresearchgate.net The reduction potential for this process is dependent on the number and position of the chlorine atoms. Studies on 1,2,3-trichlorobenzene (B84244) have characterized its electrochemical reduction. researchgate.netresearchgate.net
The cyclic voltammogram of this compound would be expected to exhibit cathodic (reduction) peaks corresponding to both the reduction of the azide group and the stepwise reduction of the C-Cl bonds. The precise potentials of these peaks provide quantitative data on the ease of reduction for each functional group within the molecule.
Table 3: Expected Electrochemical Parameters for this compound This table summarizes expected electrochemical data based on the known behavior of its constituent functional groups.
| Functional Group | Process | Expected Potential Range (vs. Ag/AgCl) | Technique | Significance |
| Azido (-N₃) | Irreversible Reduction to Amine (-NH₂) | -0.8 to -1.2 V | Cyclic Voltammetry | Characterizes the electrochemical reactivity of the azide moiety. orientjchem.org |
| Chloro-aromatic | Irreversible Reductive Dechlorination | -1.5 to -2.2 V | Cyclic Voltammetry | Indicates the potential for electrochemical removal of chlorine atoms. researchgate.netresearchgate.net |
Emerging Research Directions and Future Perspectives in 5 Azido 1,2,3 Trichlorobenzene Chemistry
Integration in Bioorthogonal Chemistry Methodologies for Advanced Chemical Biology Research
The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Aryl azides, including 5-azido-1,2,3-trichlorobenzene, are key players in this field, primarily through their participation in the Staudinger ligation and various forms of azide-alkyne cycloadditions. wikipedia.orgresearchgate.netnih.gov These reactions allow for the precise labeling and tracking of biomolecules like proteins, glycans, and lipids within their natural environment. nih.govescholarship.org
The discovery of "click chemistry" has significantly broadened the application of aromatic azides in biology, biochemistry, and medicine. researchgate.netresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for creating stable triazole linkages in complex biological samples. nih.govnih.gov However, the cytotoxicity of copper has spurred the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnih.gov In SPAAC, the reactivity of the azide is paired with a strained cyclooctyne (B158145), enabling ligation on live cell surfaces. nih.govrsc.org The electronic properties of the aryl azide can significantly influence the reaction rate in SPAAC. ru.nl For instance, electron-withdrawing groups on the aromatic ring, such as the chlorine atoms in this compound, can enhance the reaction kinetics, making it a potentially valuable tool for rapid labeling applications. ru.nlotago.ac.nz
Future research is aimed at developing new bioorthogonal reactions and refining existing ones to allow for multiple, simultaneous labeling experiments within the same biological system. wikipedia.orgru.nl The unique electronic profile of this compound makes it an intriguing candidate for developing next-generation bioorthogonal probes with tailored reactivity and stability.
| Reaction | Key Reactants | Primary Product | Key Advantages | Limitations | Relevant Citations |
|---|---|---|---|---|---|
| Staudinger Ligation | Aryl Azide, Triarylphosphine | Aza-ylide intermediate, then Amide | First truly bioorthogonal reaction; phosphines are absent in living systems. | Slower kinetics compared to click chemistry. nih.gov | wikipedia.orgnih.govprinceton.edu |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aryl Azide, Terminal Alkyne, Cu(I) Catalyst | 1,4-disubstituted 1,2,3-triazole | Extremely fast and effective; high yield and regioselectivity. nih.gov | Copper catalyst is toxic to living cells. wikipedia.orgnih.gov | nih.govnih.govnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Aryl Azide, Strained Cyclooctyne | 1,2,3-triazole | Copper-free, suitable for live-cell imaging. nih.gov | Kinetics can be slower than CuAAC; cyclooctyne can be sterically bulky. nih.govthieme-connect.de | wikipedia.orgnih.govrsc.org |
Catalytic Applications Development Utilizing Azido-Trichlorobenzene Precursors
Aryl azides are versatile precursors in synthetic chemistry, and this compound is no exception. Its functional groups can be transformed to develop novel catalytic systems. A primary application is the reduction of the azido (B1232118) group to an amine, yielding 5-amino-1,2,3-trichlorobenzene. This resulting aniline (B41778) derivative can serve as a ligand for transition metal catalysts or as a building block for more complex organic catalysts.
Furthermore, aryl azides themselves can act as nitrene precursors in catalytic C-H amination reactions. hku.hk Iron-porphyrin complexes, for example, have been shown to catalyze the amination of C-H bonds using various aryl azides. hku.hk The reactivity in these systems is sensitive to the electronic nature of the aryl azide; those bearing multiple electron-withdrawing substituents, such as polychlorinated or polyfluorinated phenyl azides, often provide the corresponding amine products in high yields. hku.hk This suggests that this compound could be an effective nitrene source for such transformations.
Another avenue involves the use of the entire molecule as a precursor for catalysts immobilized on a support. For instance, the triazole ring formed via a click reaction can act as a ligand to coordinate with metal particles, creating a heterogeneous catalyst. Such catalysts are often recyclable and show promise in various organic transformations. researchgate.net The development of metal-catalyzed reactions that utilize aryl azides to form valuable products like quinolines and indoles is also an active area of research. nih.gov Ruthenium complexes, in particular, have been developed to catalyze the cycloaddition of azides and alkynes to selectively form 1,5-disubstituted triazoles, a different regioisomer than that produced by copper catalysis. nih.gov
Advanced Functional Material Design and Engineering
The rigid, polychlorinated structure of this compound, combined with the reactive azide handle, makes it a valuable monomer for the synthesis of advanced functional materials. Aromatic polyazides are investigated as precursors for high-energy density materials (HEDMs) and for creating high-molecular-weight compounds and polymers. colab.wscolab.ws The high nitrogen content of azido compounds contributes to their energetic properties.
The thermal or photolytic decomposition of aryl azides generates highly reactive nitrenes, which can be used to cross-link polymer chains or functionalize surfaces. uni-muenchen.de Specifically, 1,3,5-triazidobenzenes have been explored as photoactive crosslinking agents in the polymer industry. colab.ws The decomposition of some aromatic polyazides, such as 2,4,6-triazido-1,3,5-triazine, has been used to prepare novel materials like carbon nitride nanomaterials and carbon nanotubes. mdpi.com
Moreover, the use of click chemistry allows for the precise incorporation of the trichlorophenyl moiety into larger structures. Aromatic diazides have demonstrated significant potential in designing new polyfunctional organic materials through this method. mdpi.com The resulting polymers or materials containing the 1,2,3-trichlorobenzene (B84244) unit may exhibit enhanced thermal stability, flame retardancy, or specific electronic properties due to the presence of the halogenated aromatic core.
Mechanistic Elucidation of Complex Transformations and Cascade Reactions
Understanding the precise mechanisms of reactions involving this compound is crucial for controlling product formation and designing new synthetic pathways. The thermal decomposition of aryl azides, for instance, proceeds through a nitrene intermediate, which can exist in either a singlet or triplet spin state, leading to different products. rsc.org Substituents on the aromatic ring play a critical role in determining the reaction rates and the distribution of products. rsc.org
Cascade reactions, where a single starting material undergoes a series of intramolecular transformations to form a complex product, are an area of intense study. The Banert cascade, which transforms propargyl azides into 1H-triazoles, is a prominent example where mechanistic analysis helps predict reaction outcomes. nih.govnottingham.ac.uk Similar cascade processes involving aryl azides are being explored. For example, photoredox-catalyzed cascade reactions can be initiated by the generation of an aryl radical, leading to complex polycyclic skeletons. nih.gov
The reaction of aryl diazonium salts with the azide ion to form aryl azides has also been a subject of mechanistic debate. diva-portal.org Combined experimental and computational studies suggest that this transformation proceeds through a stepwise mechanism involving acyclic zwitterionic intermediates, rather than a concerted cycloaddition. diva-portal.orgrsc.org This detailed understanding is vital for optimizing synthesis, particularly for applications like radiolabeling where reaction efficiency is paramount. rsc.org
Synergistic Approaches Combining Synthesis, Computation, and Application
The integration of computational chemistry with experimental synthesis and application is a powerful strategy for accelerating research. osu.edu In the context of this compound, computational methods like Density Functional Theory (DFT) can predict the geometries and energies of reactive intermediates and transition states, providing insight into reaction mechanisms. rsc.orgosu.edu This is particularly valuable for studying short-lived species like nitrenes. osu.edu
For bioorthogonal reactions, computational studies help in understanding electronic effects and have guided the evolution of reactants with improved reactivity and stability. dntb.gov.ua For example, distortion/interaction analysis has been beneficial in the development of new reactants for [4+2] cycloadditions. dntb.gov.ua Similarly, computational analysis of the reaction between aryl azides and diazonium salts has helped to elucidate the preferred mechanistic pathway, supporting experimental findings. diva-portal.orgrsc.org
This synergistic approach allows researchers to design molecules with desired properties in silico before committing to laboratory synthesis. osu.edu For this compound, this could involve modeling its reactivity in various catalytic cycles, predicting the electronic properties of materials derived from it, or optimizing its structure to enhance its performance as a bioorthogonal probe.
| Computational Technique | Application Area | Insights Gained | Relevant Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Prediction of geometries, energies of intermediates and transition states; supports stepwise mechanism for aryl azide formation. | rsc.orgosu.edu |
| CASSCF, Coupled-Cluster Methods | Photochemistry | Understanding the photophysics and photochemistry of reactive intermediates like nitrenes. | osu.edu |
| Distortion/Interaction Analysis | Bioorthogonal Chemistry | Development of reactants with improved reactivity for cycloaddition reactions. | dntb.gov.ua |
| Hammett Analysis | Reaction Kinetics | Correlating substituent electronic effects with reaction rates in cascades. | nih.gov |
Sustainable Chemistry Innovations in Azido-Trichlorobenzene Production and Utilization
The principles of green chemistry are increasingly important in the synthesis and application of chemical compounds. For aryl azides like this compound, research is focused on developing more sustainable production methods that avoid hazardous reagents and minimize waste. rsc.org
The classical synthesis of aryl azides involves the diazotization of anilines followed by reaction with sodium azide, a procedure that often requires strong acids and low temperatures and involves potentially explosive diazonium salt intermediates. researchgate.netrsc.org Newer, "greener" methods are being developed to circumvent these issues. One promising approach involves the reaction of diazonium salts with hydroxylammonium chloride in water at room temperature, offering a simple, scalable, and environmentally friendly alternative. researchgate.netrsc.org Other methods utilize stable diazonium silica (B1680970) sulfates, which react quickly with sodium azide under mild conditions, simplifying the work-up process and using inexpensive materials. researchgate.net One-pot syntheses from aromatic nitro compounds or cross-coupling reactions of aryl halides or aryl boronic acids with an azide source also represent more efficient and sustainable routes. researchgate.netresearchgate.net
In terms of utilization, the high atom economy of click chemistry reactions aligns well with green chemistry principles. Developing catalytic systems that are recyclable and can operate under mild conditions is another key goal for the sustainable application of this compound and its derivatives. researchgate.netnih.gov
Q & A
Basic: What synthetic strategies are effective for preparing 5-azido-1,2,3-trichlorobenzene?
Answer: A common approach involves nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For example, substituting bromine at the 5-position in 5-bromo-1,2,3-trichlorobenzene (CAS 21928-51-8) with sodium azide (NaN₃) under polar aprotic solvents (e.g., DMF) at elevated temperatures (~80–100°C) . Lithiation strategies, as demonstrated for similar brominated trichlorobenzenes, can also introduce azide groups via electrophilic quenching .
Advanced: How does the azido group’s position influence electronic and steric effects in trichlorobenzene derivatives?
Answer: Positional isomerism significantly impacts reactivity. For instance, 2-azido-1,3,5-trichlorobenzene (CAS 61371-35-5) has distinct resonance effects compared to the 5-azido isomer due to differing electron-withdrawing interactions with adjacent chlorine substituents. Computational studies (e.g., DFT) can model charge distribution, revealing reduced electron density at the azide site in this compound, favoring electrophilic substitutions .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Confirm the azide stretch at ~2100 cm⁻¹.
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons integrate for 1,2,3-trichloro patterns).
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z ≈ 249 for C₆H₂Cl₃N₃) and fragmentation patterns validate purity .
Advanced: What decomposition pathways occur under thermal stress, and how can byproducts be monitored?
Answer: Thermal degradation of azido groups releases N₂ gas, forming reactive intermediates. Studies on 1,2,3-trichlorobenzene show potential for dioxin formation (e.g., PCDD/Fs) via radical-mediated pathways on metal oxide surfaces. Use GC-MS with electron capture detection (ECD) to track chlorinated byproducts, and thermogravimetric analysis (TGA) to assess stability thresholds .
Advanced: How can regioselective functionalization be achieved in polyhalogenated azidoarenes?
Answer: Competing substitution sites require strategic control:
- Directing Groups: Utilize meta-directing chlorine substituents to guide azide introduction at the 5-position.
- Protection/Deprotection: Lithiation of brominated precursors (e.g., 5-bromo-1,2,3-trichlorobenzene) enables selective azide substitution .
Basic: What safety protocols are essential for handling azido-trichlorobenzenes?
Answer:
- Explosion Risk: Avoid friction, shock, or heat due to the azide group’s instability.
- Storage: Keep in airtight, light-resistant containers at ≤4°C.
- PPE: Use blast shields, nitrile gloves, and fume hoods. Follow OSHA guidelines for chlorinated aromatics (e.g., avoid skin contact) .
Advanced: What role do microbial degradation pathways play in environmental persistence studies?
Answer: While 1,2,3-trichlorobenzene is recalcitrant, azido derivatives may undergo enzymatic reduction (e.g., azide-to-amine conversion) by soil microbes. Aerobic degradation studies using Pseudomonas spp. can assess metabolic pathways via LC-MS/MS, monitoring intermediates like chloroanilines .
Advanced: How does computational modeling predict reactivity in click chemistry applications?
Answer: Density Functional Theory (DFT) calculates activation energies for azide-alkyne cycloadditions (CuAAC), predicting regioselectivity. Compare HOMO-LUMO gaps of this compound with alkyne partners to optimize reaction conditions .
Basic: What solvents and conditions stabilize this compound during reactions?
Answer: Use anhydrous, deoxygenated solvents (e.g., THF, acetonitrile) to prevent hydrolysis. Maintain inert atmospheres (N₂/Ar) and avoid UV exposure to suppress premature decomposition .
Advanced: Can this compound serve as a precursor for heterocyclic systems?
Answer: Yes. Azides participate in Huisgen cycloadditions to form triazoles or thermally decompose to nitrenes for C–H insertion reactions. For example, coupling with alkynyl-pyrimidines yields fused heterocycles, characterized by XRD and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
